Cas no 2228185-19-9 (O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine)

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine
- 2228185-19-9
- O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine
- EN300-1762096
-
- インチ: 1S/C6H10N2O2S/c1-4(10-7)5-3-8-6(9-2)11-5/h3-4H,7H2,1-2H3
- InChIKey: NGTPGGRJBWCYKG-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1C(C)ON)OC
計算された属性
- せいみつぶんしりょう: 174.04629874g/mol
- どういたいしつりょう: 174.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762096-0.25g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 0.25g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1762096-5.0g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 5g |
$5014.0 | 2023-05-26 | ||
Enamine | EN300-1762096-0.1g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 0.1g |
$1521.0 | 2023-09-20 | ||
Enamine | EN300-1762096-0.05g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 0.05g |
$1452.0 | 2023-09-20 | ||
Enamine | EN300-1762096-1.0g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 1g |
$1729.0 | 2023-05-26 | ||
Enamine | EN300-1762096-10.0g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 10g |
$7435.0 | 2023-05-26 | ||
Enamine | EN300-1762096-1g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 1g |
$1729.0 | 2023-09-20 | ||
Enamine | EN300-1762096-0.5g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 0.5g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1762096-2.5g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 2.5g |
$3389.0 | 2023-09-20 | ||
Enamine | EN300-1762096-10g |
O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |
2228185-19-9 | 10g |
$7435.0 | 2023-09-20 |
O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 関連文献
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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John J. Lavigne Chem. Commun., 2003, 1626-1627
O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamineに関する追加情報
Introduction to O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine (CAS No. 2228185-19-9)
O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228185-19-9, has garnered considerable attention due to its potential applications in drug development and medicinal research. The molecular structure of this compound incorporates a thiazole moiety, which is a heterocyclic sulfur-containing ring system, known for its diverse biological activities and pharmacological relevance.
The presence of the 2-methoxy group in the thiazole ring enhances the compound's solubility and metabolic stability, making it a promising candidate for further exploration in synthetic chemistry. Additionally, the ethylhydroxylamine moiety contributes to the compound's reactivity and interaction with biological targets. This combination of structural features positions O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine as a versatile intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been a growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific modification of the thiazole ring with a 2-methoxy group in O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine may enhance its pharmacological efficacy by improving binding affinity to target proteins and enzymes. This has prompted researchers to investigate its potential as a lead compound for the development of novel therapeutic agents.
The synthesis of O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the ethylhydroxylamine group at the 1-position of the thiazole ring necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently.
The pharmacological profile of O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine has been explored through various in vitro and in vivo studies. Preliminary findings suggest that this compound exhibits significant inhibitory activity against certain enzymes and receptors involved in pathogenic processes. For instance, studies have indicated that it may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are critical targets in cancer therapy. Additionally, its interaction with specific receptors has been linked to anti-inflammatory effects, making it a potential candidate for treating chronic inflammatory diseases.
The structural flexibility of O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine allows for further derivatization and optimization to enhance its pharmacological properties. Researchers are exploring modifications such as halogenation or alkylation at various positions on the thiazole ring to improve bioavailability and target specificity. These modifications aim to fine-tune the compound's pharmacokinetic profile while maintaining or enhancing its therapeutic efficacy.
In conclusion, O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine (CAS No. 2228185-19-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a thiazole core with a 2-methoxy group and an ethylhydroxylamine moiety provides a versatile platform for developing novel therapeutic agents. Continued research into its synthesis, pharmacological effects, and structural optimization will likely yield valuable insights into its potential applications in medicine.
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